molecular formula C13H22F2N2O2 B8199871 tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B8199871
M. Wt: 276.32 g/mol
InChI Key: QPRMAYYTQKKTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is a heterocyclic compound with the molecular formula C13H22F2N2O2 and a molecular weight of 276.32 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of fluorine atoms and the tert-butyl group adds to its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of 2,7-diazaspiro[4.5]decane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the compound. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its stability and reactivity, allowing it to interact with multiple targets simultaneously .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-12(4-5-16-7-12)6-13(14,15)9-17/h16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMAYYTQKKTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2)CC(C1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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